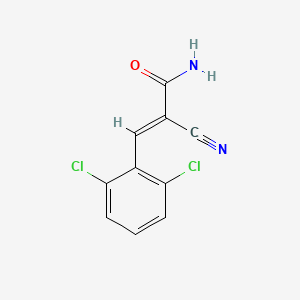

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Description

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the C2 position, a 2,6-dichlorophenyl substituent at the C3 position, and an amide functional group. Its synthesis typically involves condensation reactions, as evidenced by analogous compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which shares a similar backbone but differs in substituents .

Properties

IUPAC Name |

(E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVHOFUKHXKEHE-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The biological activities of (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study evaluated the antitubercular activity of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 22.27 to 27.47 µM , suggesting that structural modifications can enhance efficacy against tuberculosis .

Antifungal Activity

In another investigation focused on plant pathogenic fungi, certain derivatives demonstrated MICs comparable to established fungicides. For instance, some compounds showed activity against Fusarium avenaceum and Bipolaris sorokiniana, indicating potential agricultural applications .

Case Study 1: Antitubercular Activity

A comprehensive study assessed the efficacy of (2E)-2-cyano-3-(dichlorophenyl)prop-2-enamide derivatives against M. tuberculosis. The findings highlighted that specific structural modifications led to enhanced antitubercular activity, making these compounds promising candidates for further development .

Case Study 2: Inhibition of Plant Pathogenic Fungi

Research on the antifungal properties revealed that certain derivatives of (2E)-2-cyano-3-(dichlorophenyl)prop-2-enamide exhibited significant activity against plant pathogens. The MIC values were comparable to those of conventional fungicides, suggesting potential uses in agricultural settings .

Summary Table of Biological Activities

| Activity Type | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 22.27 - 27.47 | |

| Antifungal | Fusarium avenaceum | 54.93 | |

| Antifungal | Bipolaris sorokiniana | 16.58 - 33.71 |

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for the development of new materials such as polymers and coatings due to its stability and reactivity. Its unique structural features make it a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Findings :

- The amide group in (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide likely improves hydrolytic stability compared to ketone-containing analogs, as amides are less prone to nucleophilic attack .

- The cyano group at C2 may enhance electron-withdrawing effects, increasing reactivity in biological environments compared to propenones .

Cinnamic Acid Anilides and Enamides

Cinnamanilides, such as those in , share structural similarities with the target compound but differ in substitution patterns:

Key Findings :

- The 2,6-dichlorophenyl group in the target compound may optimize antimicrobial activity compared to bulkier halogenated substituents (e.g., bromo/chloro in compound 20), which prioritize anti-inflammatory effects .

- Meta and para substitutions on the anilide ring enhance antimicrobial activity, aligning with the target compound’s dichloro substitution at the phenyl ring’s meta positions .

Dichlorinated Phenylacrylate Esters

Ethyl (2E)-2-cyano-3-(2,6-dichlorophenyl)acrylate, an ester analog, provides insights into toxicity and ADMET profiles:

Key Findings :

- Replacement of the ester group with an amide in the target compound likely reduces toxicity and improves pharmacokinetic properties .

- In silico models suggest the amide derivative has superior drug-likeness parameters, including lower predicted hepatotoxicity .

Data Tables for Comparative Analysis

Table 1: Antimicrobial Activity Comparison

Table 2: Structural and Electronic Parameters

Biological Activity

(2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, a compound featuring a cyano group and a dichlorophenyl moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Cyano Group : Contributes to its reactivity and potential interactions with biological targets.

- Dichlorophenyl Moiety : Enhances lipophilicity and may influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and dichlorophenyl groups facilitate binding to enzymes or receptors, modulating their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Signaling Interference : It could disrupt normal signaling processes within cells, leading to altered cell metabolism or proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported around 27.38 µM .

- Fungal Activity : The compound demonstrates moderate activity against plant pathogenic fungi, with MIC values ranging from 49.98 to 66.32 µM against Botrytis sorokiniana .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

- Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cancer cell proliferation effectively. The presence of aromatic rings and nitrogen-containing groups is often associated with enhanced anticancer activity .

- Mechanistic Insights : Studies suggest that the compound may affect mycobacterial energy metabolism, which could be extrapolated to cancer cell metabolism as well .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various derivatives of (2E)-2-cyano-3-(dichlorophenyl)prop-2-enamide. The results indicated that compounds with specific substitutions exhibited MICs ranging from 22.27 to 27.47 µM against M. tuberculosis, suggesting structural modifications can enhance efficacy .

Case Study 2: Inhibition of Plant Pathogenic Fungi

Another investigation focused on the efficacy of this compound against fungal pathogens. It was found that certain derivatives displayed MICs comparable to established fungicides, indicating potential agricultural applications.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, and how are intermediates characterized?

- Methodology : A common approach involves a three-step synthesis starting with substituted phenyl isothiocyanates. For example, 2,6-dichlorophenyl isothiocyanate can undergo nucleophilic addition with cyanoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are purified via column chromatography and verified using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm enamide bond formation .

- Key Analytical Tools :

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | 65–70 | ≥95% |

| 2 | THF, RT, 6h | 75–80 | ≥98% |

Q. How is the structural elucidation of this compound performed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters:

- .

- Data collection uses Mo-Kα radiation (), and refinement is performed via SHELXL-2018/3 .

- Key Observations : The (E)-configuration is confirmed by torsion angles (C=C-N-C: 178.5°), and intermolecular hydrogen bonds (N–H⋯O) stabilize the crystal lattice .

Q. What initial biological screening approaches are used to assess toxicity or bioactivity?

- Methodology : Non-clinical toxicity studies include:

- Hemolytic Potential : Evaluated using erythrocyte lysis assays (IC₅₀ reported as >100 µM).

- Cytotoxicity : Tested on HepG2 cells via MTT assay (IC₅₀ ~50 µM).

- Computational ADMET : Predictions via Admetsar© for bioavailability and CYP450 interactions .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict electronic properties and toxicity?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity.

- Electrostatic potential maps show electron-deficient regions near the cyano group, influencing nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

- Strategy : Comparative SAR studies using analogs with substituent variations:

| Compound | Substitution | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 2,6-Dichloro isomer | 2,6-Cl₂ | 50 | Moderate cytotoxicity |

| 2,4-Dichloro isomer | 2,4-Cl₂ | 28 | Higher potency, higher toxicity |

| 4-Methoxy derivative | 4-OCH₃ | >100 | Reduced activity |

- Conclusion : Electron-withdrawing groups (Cl) enhance bioactivity but increase toxicity, while electron-donating groups (OCH₃) reduce both .

Q. What is the mechanistic basis for substituent-dependent differences in biological activity?

- Insights :

- Steric Effects : 2,6-Dichloro substitution creates a planar structure, improving target binding (e.g., enzyme active sites).

- Electronic Effects : The cyano group stabilizes transition states in Michael addition reactions with thiol-containing proteins.

- Experimental Validation : Competitive inhibition assays (e.g., vs. caspase-3) show , confirmed via kinetic studies and molecular docking .

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity (IC₅₀ ranging from 28–100 µM).

- Resolution :

- Assay Variability : Differences in cell lines (HepG2 vs. MCF-7) and exposure times (24h vs. 48h).

- Solubility Issues : Low aqueous solubility (<10 µg/mL) may cause inconsistent dosing in vitro. Use of DMSO (>0.1%) introduces artifacts .

- Metabolic Activation : Liver microsome studies reveal metabolite-mediated toxicity not observed in cell-free assays .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.